molecular formula C21H23N3O2 B2968448 5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775442-49-3

5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2968448
CAS RN: 1775442-49-3
M. Wt: 349.434
InChI Key: PJVREQSLFCLVNJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely a heterocyclic compound based on its structure. Heterocyclic compounds are widely studied in chemistry due to their interesting properties and potential applications, especially in pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Properties

  • Chemical Synthesis Techniques : The compound is synthesized through interactions involving aminoesters and caprolactam, among other methods. These synthesis techniques are crucial for exploring its potential applications (Markosyan et al., 2006).

  • Anti-Tumor Properties : Some derivatives of this compound have demonstrated antitumor properties. This suggests its potential use in cancer research and possible therapeutic applications (Markosyan et al., 2006).

  • MAO Inhibitors : These compounds have been found to exhibit properties as monoamine oxidase (MAO) inhibitors, which could have implications for treating various neurological or psychiatric disorders (Markosyan et al., 2006).

Biochemical Characteristics

  • Water-Soluble Analogues : Research into water-soluble analogues of related compounds indicates the potential for improved in vivo evaluation and applications, due to better solubility and cytotoxicity characteristics (Bavetsias et al., 2002).

  • Antimicrobial Activity : Derivatives of this compound class have shown antimicrobial activities against various pathogens, indicating potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).

  • Photochemical Synthesis : Studies on photoinduced heterocyclization of related compounds provide insights into novel synthesis methods that could be relevant for this compound (Budruev et al., 2021).

Pharmacological Aspects

  • Analgesic Activity : Some derivatives have been explored for their analgesic activity, contributing to pain management research (Saad et al., 2011).

  • Anticonvulsant Activity : The compound's derivatives have also been evaluated for anticonvulsant activity, which is significant for neurological disorder treatments (Noureldin et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many heterocyclic compounds are used in pharmaceuticals and their mechanism of action often involves interaction with biological macromolecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

5-methyl-12-oxo-N-phenyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h2,4-5,8-9,11-12,14,19H,3,6-7,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVREQSLFCLVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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